molecular formula C9H6O4 B8695019 5H-1,4-Benzodioxepin-2,5(3H)-dione CAS No. 113511-19-6

5H-1,4-Benzodioxepin-2,5(3H)-dione

Cat. No.: B8695019
CAS No.: 113511-19-6
M. Wt: 178.14 g/mol
InChI Key: XPBNYJHBULNBEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5H-1,4-Benzodioxepin-2,5(3H)-dione is a high-value chemical building block for advanced materials science research, particularly in the development of novel functional and degradable polymers . This compound serves as a key monomer in ring-opening polymerization (ROP) to produce poly(hydroxybenzoate-co-lactide) derivatives . This class of polymers is engineered to combine antimicrobial activity with degradability, addressing the urgent global challenge of antimicrobial resistance and the environmental impact of persistent plastic waste . The resulting bio-sourced copolymers have demonstrated potent activity against pathogens like Staphylococcus aureus (including MRSA strains) and show potential for disrupting biofilms while maintaining good in vitro biocompatibility . The integration of this benzodioxepin-dione monomer into polymer chains provides a backbone that is susceptible to hydrolysis, facilitating chemical recycling and supporting a closed-loop plastic economy where materials can be depolymerized back to monomers . Researchers can utilize this compound to create tailored macromolecular structures by varying the degree of polymerization, which directly influences the material's properties and efficacy . With a molecular formula of C9H8O4 and a molecular weight of 180.16 g/mol, this solid compound offers a versatile core for constructing sophisticated polymer libraries . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

113511-19-6

Molecular Formula

C9H6O4

Molecular Weight

178.14 g/mol

IUPAC Name

1,4-benzodioxepine-2,5-dione

InChI

InChI=1S/C9H6O4/c10-8-5-12-9(11)6-3-1-2-4-7(6)13-8/h1-4H,5H2

InChI Key

XPBNYJHBULNBEO-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)OC2=CC=CC=C2C(=O)O1

Origin of Product

United States

Comparison with Similar Compounds

Comparative Data Table

Compound Class Ring System Molecular Weight (g/mol) LogP BBB Permeability Key Applications References
Benzo[e][1,3]oxazine-2,4-diones 6-membered (O, N) ~340–360 3.2–3.5 High (NSC777205) Oncology drug candidates
Quinazolin-2,4-diones Bicyclic (N, N) ~250–300 N/A N/A Nucleoside synthesis
Phenanthroline-dione complexes Bicyclic (N, O) ~500–600 N/A N/A Optoelectronic materials
5H-1,4-Benzodioxepin-2,5(3H)-dione 7-membered (O, O) N/A N/A N/A Hypothesized drug/material applications N/A

Key Research Findings

  • Benzooxazine-diones : Demonstrated superior BBB permeability and drug-like properties, making them promising for CNS-targeted therapies .
  • Quinazoline-diones : Structural flexibility enables functionalization for nucleoside-derived therapeutics, though solubility data remains unreported .
  • Phenanthroline-dione complexes : Charge-transfer properties enhance photoconductivity in semiconductor composites .

Preparation Methods

Iodolactonization of Alkenyl Benzaldehyde Derivatives

A prominent method for synthesizing benzodioxepinones involves iodolactonization, as demonstrated by ACS Omega . This tandem oxidation-cyclization strategy employs 2-O/N-tethered alkenyl benzaldehydes as starting materials. The process begins with the oxidation of the aldehyde group to a carboxylic acid using copper(I) iodide (CuI) and tert-butyl hydroperoxide (TBHP) in acetonitrile at 70°C. Subsequent iodolactonization forms the seven-membered lactone ring, yielding halogenated benzodioxepinones (e.g., 2a–2s ).

Key Steps :

  • Oxidation : The aldehyde group is converted to a carboxylic acid under oxidative conditions.

  • Iodolactonization : Intramolecular nucleophilic attack by the carboxylic acid on the adjacent alkene, facilitated by iodine incorporation, forms the lactone ring.

Optimization Notes :

  • Terminal propargyl ethers yield mixtures of mono- and di-iodinated products, necessitating chromatographic separation .

  • Yields range from 45% to 78%, depending on substituent electronic effects.

Example Procedure :
A solution of 2-hydroxybenzaldehyde derivative (1.0 equiv) and 3-chloro-2-methylprop-1-ene (1.5 equiv) in DMF is stirred with K2_2CO3_3 (3.0 equiv) at room temperature. After 12–20 hours, the crude product is extracted with ethyl acetate, dried over Na2_2SO4_4, and purified via silica gel chromatography .

Hydrolysis of Carboalkoxy Intermediates

A patent by US3647479A describes the synthesis of benzodioxepin-diones via hydrolysis of carboalkoxy precursors. For instance, 3,4-dihydro-2H-1,5-benzodioxepin-3-one derivatives undergo acid-catalyzed hydrolysis to yield the target dione.

Reaction Conditions :

  • Solvent : Lower alcohols (e.g., methanol) mixed with aqueous HCl (5%).

  • Temperature : Reflux for 4–6 hours.

Mechanism :
The carboalkoxy group (-COOR) is hydrolyzed to a carboxylic acid (-COOH), which subsequently undergoes cyclodehydration to form the dione structure.

Workup :
The reaction mixture is cooled, diluted with ice water, and acidified to pH 2.5. Extraction with diethyl ether, followed by drying and solvent evaporation, affords the product .

Cyclization Using Coupling Agents and Bases

A clobazam synthesis patent (WO2016151464A1) outlines a method applicable to benzodioxepin-diones. While focused on benzodiazepines, the protocol’s cyclization step using coupling agents (e.g., DCC) and bases (e.g., NaOH) can be adapted for dione formation.

General Steps :

  • Condensation : Reacting 2-aminobenzaldehyde derivatives with monoalkyl malonates in the presence of a coupling agent.

  • Cyclization : Treating the intermediate with a base (e.g., KOH) to induce ring closure.

Example :
A mixture of N-(2-formylphenyl)-4-methylbenzenesulfonamide and monoalkyl malonate in DMF is stirred with K2_2CO3_3 at 50°C. Hydrolysis with NaOH followed by acidification yields the cyclized product .

Comparative Analysis of Methods

Method Starting Material Reagents/Conditions Yield Advantages Limitations
Iodolactonization Alkenyl benzaldehydesCuI, TBHP, CH3_3CN, 70°C45–78%High functional group toleranceRequires halogenated intermediates
Hydrolysis Carboalkoxy intermediates5% HCl, refluxN/ASimple workupLimited substrate scope
Cyclization 2-Aminobenzaldehyde derivativesCoupling agents (DCC), KOHN/AScalable for industrial useMulti-step synthesis

Post-Synthetic Modifications

The iodolactonization products from can be further functionalized:

  • Thiocyanation : Treatment with KSCN in DMF yields thiocyanate derivatives.

  • Azidation : NaN3_3 in DMSO introduces azide groups.

  • Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition generates triazole-linked analogs.

Industrial and Scalability Considerations

  • Iodolactonization : Suitable for small-scale synthesis but limited by iodine waste.

  • Hydrolysis : Cost-effective for bulk production due to minimal reagent use.

  • Cyclization : Preferred in pharmaceutical industries for high-purity outputs.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5H-1,4-Benzodioxepin-2,5(3H)-dione?

  • Methodology :

  • Claisen-like condensation : Adapt procedures from tetrahydro-pentalene-dione synthesis (e.g., base-catalyzed condensation of aldehydes with cyclic diketones in methanol) .
  • Recrystallization : Purify crude products using ice-cold ethanol or methanol to remove unreacted starting materials .
  • Yield optimization : Adjust stoichiometry (e.g., 4:1 aldehyde-to-dione ratio) and reaction time (overnight stirring at RT) for maximal efficiency .

Q. How should researchers handle and store this compound safely?

  • Safety protocols :

  • Use fume hoods and PPE (gloves, goggles) to avoid skin/eye contact, as similar diones are classified as irritants .
  • Store in airtight containers at RT, protected from moisture and static discharge .
  • Monitor decomposition: Avoid prolonged exposure to light/heat, which may trigger hazardous reactions (e.g., sublimation or gas release) .

Q. What analytical techniques are essential for characterizing this compound?

  • Characterization workflow :

  • NMR spectroscopy : Use a 400 MHz spectrometer with TMS as an internal standard to confirm structure (δ values for carbonyl groups typically 170-180 ppm in ¹³C NMR) .
  • FT-IR : Identify key functional groups (e.g., C=O stretches at ~1650–1750 cm⁻¹) .
  • Melting point analysis : Compare observed values (e.g., 200–210°C) with literature to assess purity .

Advanced Research Questions

Q. How can stereochemical outcomes in derivatives of this compound be controlled?

  • Stereocontrol strategies :

  • Solvent polarity : Polar solvents (e.g., methanol) favor specific diastereomers via stabilization of transition states .
  • Catalytic asymmetry : Explore chiral bases (e.g., proline derivatives) to induce enantioselectivity in aldol or Michael additions .
  • X-ray crystallography : Resolve ambiguous stereochemistry by single-crystal analysis .

Q. How should contradictory data in spectroscopic characterization be resolved?

  • Data reconciliation :

  • Cross-validation : Compare NMR/IR data with computational models (e.g., DFT simulations) to verify peak assignments .
  • HPLC purity checks : Confirm sample integrity (>95% purity) to rule out impurities affecting spectral results .
  • Dynamic NMR : Investigate temperature-dependent shifts to detect conformational flexibility or tautomerism .

Q. What are the ecological risks of this compound in aquatic environments?

  • Ecotoxicology assessment :

  • OECD 301 biodegradation tests : Evaluate persistence using standardized microbial degradation assays .
  • QSAR modeling : Predict bioaccumulation potential (log P < 3 suggests low risk) .
  • Acute toxicity assays : Use Daphnia magna or algae to determine LC₅₀ values .

Q. How does the compound’s reactivity vary under different pH conditions?

  • pH-dependent studies :

  • Hydrolysis kinetics : Monitor degradation rates via UV-Vis or HPLC at pH 2–12 (e.g., accelerated hydrolysis in acidic/basic media) .
  • Stability profiling : Identify stable pH ranges for storage (e.g., neutral buffers) .

Q. What regulatory frameworks apply to research involving this compound?

  • Compliance guidelines :

  • REACH/CLP compliance : Classify hazards per EC No. 1272/2008 (e.g., STOT SE 3 for repeated exposure) .
  • Waste disposal : Follow protocols for halogen-free organics (incineration with energy recovery) .

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